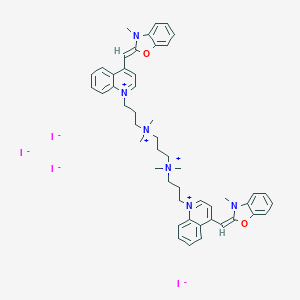

1,1'-(4,4,7,7-Tetramethyl-4,7-diazaundecamethylene)-bis-4-(3-methyl-2,3-dihydro-(benzo-1,3-oxazole)-2-methylidene)-quinolinium tetraiodide

説明

YoYo-1 is an organic iodide salt and a cyanine dye. It has a role as a fluorochrome. It contains a YoYo-1(4+).

作用機序

Target of Action

YoYo-1 is a fluorogenic, bis-intercalating nucleic acid stain . Its primary target is double-stranded DNA (dsDNA) . The role of this target is crucial in the context of YoYo-1’s application, as it is widely used to image single DNA molecules in solution for biophysical studies .

Mode of Action

YoYo-1 interacts with its target, dsDNA, through a process known as bis-intercalation . In this process, YoYo-1 inserts itself between the base pairs of the DNA helix . This interaction results in a significant increase in the fluorescence intensity of YoYo-1 . Specifically, the intensity of fluorescence increases 3200 times upon binding to dsDNA .

Biochemical Pathways

The primary biochemical pathway affected by YoYo-1 is the fluorescence imaging pathway . When YoYo-1 binds to dsDNA, it enhances the fluorescence signal, making the DNA visible under fluorescence microscopy . This allows researchers to visualize and study the structure and behavior of DNA molecules .

Pharmacokinetics

It is known that yoyo-1 is impermeant to healthy cells with an intact plasma membrane

Result of Action

The binding of YoYo-1 to dsDNA results in a significant increase in fluorescence intensity . This enables the visualization of DNA molecules under a fluorescence microscope .

Action Environment

The action of YoYo-1 is influenced by several environmental factors. For instance, the fluorescence quantum yield of YoYo-1 is very small in water but enhances significantly upon binding to DNA . Furthermore, the fluorescence of YoYo-1 is also influenced by the polarity of the solvent . Additionally, the presence of other molecules, such as drugs, can affect the binding properties of YoYo-1 to dsDNA .

生化学分析

Biochemical Properties

This process involves the insertion of YoYo-1 molecules between the base pairs of the DNA helix . Two binding modes of the dye to dsDNA have been distinguished: mono-intercalation and bis-intercalation . These interactions are characterized by distinct equilibrium constants .

Cellular Effects

The interaction of YoYo-1 with DNA can have significant effects on various types of cells and cellular processes. For instance, the binding of YoYo-1 to DNA can alter the DNA structure and rigidity

Molecular Mechanism

The molecular mechanism of YoYo-1 involves its intercalation into the DNA helix . This intercalation results in the underwinding of the DNA duplex, but does not significantly change the persistence length . Two major mechanisms have been proposed to explain why YoYo-1 is not fluorescent in polar solvents but is fluorescent when intercalated in the DNA base pairs. The first one is intramolecular charge transfer and the second is intermolecular charge transfer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of YoYo-1 can change over time. For instance, the contour length of DNA increases linearly with about 38% increase at full saturation of 1 YoYo-1 per 4 base pairs of DNA . Furthermore, YoYo-1 introduces supercoiling in closed circular DNA .

Subcellular Localization

The subcellular localization of YoYo-1 is primarily within the nucleus, due to its role as a DNA stain

生物活性

1,1'-(4,4,7,7-Tetramethyl-4,7-diazaundecamethylene)-bis-4-(3-methyl-2,3-dihydro-(benzo-1,3-oxazole)-2-methylidene)-quinolinium tetraiodide, commonly referred to as YoYo-1 , is a synthetic organic compound notable for its applications in molecular biology, particularly as a fluorescent dye for nucleic acid staining. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : 3-[dimethyl-[3-[4-[(E)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide

- Molecular Formula : C51H54I4N4O6

- Molecular Weight : 1270.6 g/mol

- CAS Number : 143413-85-8

Target Interaction

YoYo-1 acts primarily as a bis-intercalating nucleic acid stain , specifically targeting double-stranded DNA (dsDNA). Its mechanism involves the intercalation between the base pairs of DNA, which significantly enhances its fluorescence upon binding. This property makes it a valuable tool in fluorescence microscopy and DNA analysis.

Biochemical Pathways

The interaction of YoYo-1 with dsDNA triggers several biochemical pathways:

- Fluorescence Imaging Pathway : The binding results in increased fluorescence intensity, allowing for the visualization of nucleic acids in various biological samples.

- Competition with Other DNA-Binding Molecules : YoYo-1 can compete with therapeutic drugs for DNA binding sites, potentially affecting drug efficacy .

DNA Analysis

One significant application of YoYo-1 is in DNA analysis. Hilal and Taylor (2007) demonstrated its utility in determining the stoichiometry of DNA-dye interactions. Their study highlighted how YoYo-1 can be employed to study the binding characteristics and dynamics of nucleic acids .

Molecular Imaging and Diagnostics

Recent advances have leveraged YoYo-1 in molecular imaging techniques. For instance:

- Aptamer Beacons : Researchers have developed molecular aptamer beacons that utilize YoYo-1 as a fluorescent reporter for detecting specific biomolecules in living cells .

Fluorescent Probes in Research

YoYo-1 serves as a fluorescent probe in various research contexts:

- It is used to label DNA in cell studies and to visualize cellular processes involving nucleic acids.

Study on Thrombin Detection

Chi et al. (2019) explored the use of YoYo-1 in developing a thrombin detection platform using quantum dot–aptamer beacons. The study demonstrated that the incorporation of YoYo-1 significantly improved the detection sensitivity and selectivity for thrombin .

Fluorescence Characteristics and Environmental Influence

Research has shown that the fluorescence quantum yield of YoYo-1 is minimal in aqueous environments but increases dramatically upon binding to dsDNA. This property is crucial for its application in biological assays where high sensitivity is required .

Data Table: Key Studies on YoYo-1

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Hilal & Taylor (2007) | DNA-Dye Interaction | Established stoichiometry of DNA binding with YoYo-1 |

| Chi et al. (2019) | Thrombin Detection | Developed a sensitive detection platform using YoYo-1 |

| Moutsiopoulou et al. (2019) | Molecular Imaging | Demonstrated applications of YoYo-1 in aptamer beacon technology |

科学的研究の応用

Biological Applications

TOTO 1 exhibits a range of applications primarily due to its fluorescent properties. The following sections detail its specific uses:

Nucleic Acid Hybridization

TOTO 1 is extensively used in nucleic acid hybridization assays. Its ability to bind specifically to nucleic acids allows for the detection of DNA and RNA sequences in various biological samples. This application is crucial for:

- Gene Expression Analysis : Identifying specific gene transcripts.

- Mutation Detection : Diagnosing genetic mutations associated with diseases such as cystic fibrosis and human papillomavirus (HPV) infections .

Fluorescence Microscopy

The compound's fluorescence characteristics make it suitable for use in fluorescence microscopy. It can be utilized to visualize cellular components and processes by labeling nucleic acids within cells. This application includes:

- Cellular Localization Studies : Tracking the localization of specific nucleic acids within live or fixed cells.

- Transcription Studies : Observing transcriptional activity by monitoring RNA synthesis in real-time .

PCR and DNA Fragment Sizing

TOTO 1 is employed in polymerase chain reaction (PCR) techniques to enhance the visualization of amplified DNA fragments. Its application includes:

- Quantitative PCR (qPCR) : Enabling sensitive detection of low-abundance DNA sequences.

- DNA Fragment Analysis : Assisting in sizing DNA fragments generated during PCR amplification .

Marker Systems for Product Authentication

The compound serves as a marker system for product authentication in various industries. Its fluorescent properties can be harnessed to ensure the integrity of products by verifying the presence of specific nucleic acid sequences associated with authentic products .

Case Studies

Several studies highlight the effectiveness of TOTO 1 in practical applications:

Case Study 1: Detection of HPV

In a study focused on detecting HPV, TOTO 1 was used as a fluorescent probe to identify viral DNA in clinical samples. The results demonstrated high sensitivity and specificity compared to traditional methods, making it a valuable tool in clinical diagnostics .

Case Study 2: Gene Expression Profiling

Another research project utilized TOTO 1 to profile gene expression in cancer cell lines. The study revealed distinct expression patterns that correlated with tumor progression, showcasing the compound's utility in cancer research .

特性

IUPAC Name |

3-[dimethyl-[3-[4-[(E)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H58N6O2.4HI/c1-50-44-22-11-13-24-46(44)56-48(50)36-38-26-30-52(42-20-9-7-18-40(38)42)28-15-32-54(3,4)34-17-35-55(5,6)33-16-29-53-31-27-39(41-19-8-10-21-43(41)53)37-49-51(2)45-23-12-14-25-47(45)57-49;;;;/h7-14,18-27,30-31,36-37H,15-17,28-29,32-35H2,1-6H3;4*1H/q+4;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRMZXFOOGQMFA-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]5=CC=C(C6=CC=CC=C65)C=C7N(C8=CC=CC=C8O7)C.[I-].[I-].[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1C2=CC=CC=C2O/C1=C/C3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]5=CC=C(C6=CC=CC=C65)/C=C\7/N(C8=CC=CC=C8O7)C.[I-].[I-].[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H58I4N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801030161 | |

| Record name | YOYO-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1270.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Molecular Probes MSDS] | |

| Record name | YOYO-1 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21851 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

143413-85-8 | |

| Record name | YOYO-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143413858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | YOYO-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | YOYO-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B34829IG0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does YOYO-1 interact with DNA?

A1: YOYO-1 interacts with DNA primarily through intercalation [, , , ]. This means the dye molecule inserts itself between the DNA base pairs. There is evidence suggesting YOYO-1 can exhibit two intercalation modes: mono-intercalation and bis-intercalation, with the latter involving two consecutive mono-intercalation events [].

Q2: What happens to YOYO-1’s fluorescence upon binding DNA?

A2: YOYO-1 exhibits a significant increase in fluorescence intensity upon binding to DNA [, ]. This property makes it a sensitive tool for DNA detection and quantification.

Q3: Does YOYO-1 binding affect DNA structure?

A3: YOYO-1 binding can influence DNA structure. Studies have shown that it can cause:

- DNA unwinding: Intercalation leads to an unwinding of the DNA helix [, ].

- Contour length increase: The intercalation of YOYO-1 molecules increases the overall contour length of the DNA molecule [, , ].

- Persistence length effects: While some studies suggest YOYO-1 binding does not significantly affect DNA persistence length [, ], others have observed a decrease in persistence length with increased YOYO-1 binding []. This discrepancy may be attributed to differing experimental conditions and techniques.

- DNA condensation: At high concentrations or under specific conditions, YOYO-1 can induce DNA condensation [, ].

Q4: Can YOYO-1 be used to study DNA dynamics?

A4: Yes, YOYO-1 fluorescence can be used to probe DNA dynamics. For example, changes in fluorescence anisotropy decay kinetics can provide information on the segmental mobility of DNA molecules in the presence of binding partners [].

Q5: Does YOYO-1 interfere with other DNA-binding molecules?

A5: YOYO-1 can compete with other DNA-binding molecules, such as therapeutic drugs, for binding sites on the DNA molecule. This competition can potentially alter the efficacy of these drugs [].

Q6: What is the molecular formula and weight of YOYO-1?

A6: YOYO-1 has the molecular formula C51H54I4N4O6 and a molecular weight of 1270.66 g/mol.

Q7: Is there spectroscopic data available for YOYO-1?

A7: Yes, YOYO-1 exhibits characteristic spectroscopic properties:

- Absorption Spectrum: YOYO-1 absorbs light maximally in the blue region of the spectrum, exhibiting a blue shift upon binding to DNA [, ].

- Fluorescence Spectrum: YOYO-1 emits green fluorescence upon excitation, with a significant enhancement in fluorescence intensity upon binding to DNA [, ].

Q8: Does ionic strength affect YOYO-1’s binding to DNA?

A8: Yes, YOYO-1’s binding affinity for DNA is sensitive to ionic strength. Higher ionic strengths generally weaken the binding interaction and can lead to faster dissociation of the dye from DNA [].

Q9: Can YOYO-1 be used in flow cytometry?

A9: Yes, YOYO-1 is compatible with flow cytometry and can be used to analyze and quantify DNA content in cells, including marine prokaryotes [, ].

Q10: What are the common applications of YOYO-1 in DNA research?

A10: YOYO-1 finds use in a variety of DNA research applications, including:

- DNA visualization: It allows for direct visualization of single DNA molecules using fluorescence microscopy [, , , ].

- DNA quantification: The fluorescence enhancement upon DNA binding makes it suitable for quantifying DNA concentration [, ].

- DNA analysis: YOYO-1 is employed in techniques like optical DNA mapping to study long-range DNA structure and identify genomic variations [].

- Study of DNA-protein interactions: It can be used to investigate the binding of proteins to DNA and the resulting structural changes in DNA [, ].

- Cell viability assays: YOYO-1 can be used in dye exclusion assays to assess cell viability, as it only enters cells with compromised membranes [].

Q11: Can YOYO-1 be used to study DNA replication?

A11: Yes, YOYO-1 can be combined with techniques like DNA combing to visualize and analyze DNA replication forks and origins of replication at the single-molecule level [].

Q12: Can YOYO-1 be used to study DNA damage?

A12: YOYO-1 has been used in conjunction with optical DNA mapping to map DNA damage sites induced by cytotoxic drugs like etoposide [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。